molecular formula C18H12Cl2N2S B11573538 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B11573538
M. Wt: 359.3 g/mol
InChI Key: KCCIVBGYEIDWAY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate thiazole and imidazole derivatives. The reaction conditions may include:

    Reagents: Thiazole derivatives, imidazole derivatives, chlorinated benzyl compounds.

    Catalysts: Acid or base catalysts.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethylformamide.

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield dechlorinated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]oxazole
  • 6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]pyrazole

Uniqueness

6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H12Cl2N2S

Molecular Weight

359.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12Cl2N2S/c19-14-6-4-13(5-7-14)17-11-22-10-16(23-18(22)21-17)9-12-2-1-3-15(20)8-12/h1-8,10-11H,9H2

InChI Key

KCCIVBGYEIDWAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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